molecular formula C142H230N36O44S B1148633 Calpastatin Peptide B27-WT CAS No. 123714-50-1

Calpastatin Peptide B27-WT

Cat. No. B1148633
CAS RN: 123714-50-1
M. Wt: 3177.67
InChI Key: ZXJCOYBPXOBJMU-HSQGJUDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The peptide B27-WT (DPMSSTYIEELGKREVTIPPKYRELLA) was identified as a potent inhibitor of μ- and m-calpain. A combination of β-alanine scanning mutagenesis and kinetic measurements was used to analyze the synthesis and functionality of B27-WT, identifying two "hot spots" critical for inhibitory function: Leu11-Gly12 and Thr17-Ile18-Pro19. Mutation in these regions resulted in a significant loss of inhibitory activity, suggesting a critical role of these residues in the peptide's function (Betts et al., 2003).

Molecular Structure Analysis

Investigations into the molecular structure of B27-WT revealed the importance of the β- and γ-CH2 of Leu11 and Ile18 side chains in calpain inhibition. These residues interact with hydrophobic pockets in calpain, essential for effective inhibition. The study provides insights into the specific interactions between B27-WT and calpain, highlighting the role of direct interactions involving the side chains of Leu11 and Ile18 (Betts & Anagli, 2004).

Scientific Research Applications

  • Calpain Inhibition : Calpastatin Peptide B27-WT is a potent inhibitor of μ- and m-calpain, enzymes linked to tissue damage in neuronal and cardiac ischemias, traumatic spine and brain injuries, Alzheimer's disease, and cataract formation. An imbalance between calpain and calpastatin activities is thought to be key in the pathological role of calpain (Betts et al., 2003).

  • Role in Disease Progression : By controlling calpain activity, the progression of diseases mediated by calpain could potentially be slowed or eliminated. This highlights the therapeutic potential of this compound in these conditions (Betts & Anagli, 2004).

  • Post-Ischemic Recovery : A variant of B27-WT, named B27-HYD, has shown promising results in reducing infarct volume and neurological deficits in rats after stroke, suggesting its potential in postischemic recovery (Anagli et al., 2009).

  • Peptide Structure and Function : Studies on the structure of B27-WT have identified key residues and regions essential for its inhibitory function, providing insights into the molecular mechanisms of calpain inhibition (Maki et al., 1989).

  • Potential in Neuroprotection : Calpastatin-based inhibitors, including B27-WT, have shown potential in neuroprotection, particularly in conditions where calpain activation contributes to neuronal damage (Wu et al., 2003).

  • Understanding Protein-Protein Interactions : The interaction of B27-WT with calpain provides valuable insights into the broader understanding of protein-protein interactions, which can have implications beyond calpain inhibition (Jo et al., 2012).

  • Therapeutic Applications : Ongoing research into B27-WT and its variants focuses on therapeutic applications, particularly in diseases where calpain activation is a contributing factor, demonstrating the peptide's clinical relevance (Croce et al., 1999).

Mechanism of Action

Target of Action

Calpastatin, also known as “AC-ASP-PRO-MET-SER-SER-THR-TYR-ILE-GLU-GLU-LEU-GLY-LYS-ARG-GLU-VAL-THR-ILE-PRO-PRO-LYS-TYR-ARG-GLU-L” or “Calpastatin Peptide B27-WT”, primarily targets calpains . Calpains are a family of nonlysosomal cysteine proteases that play crucial roles in various physiological and pathological processes . Two important isoforms of calpain, calpain-1 and calpain-2, are particularly significant in the physiology of neurodegenerative diseases .

Mode of Action

Calpastatin acts as an endogenous calpain inhibitor . It binds reversibly to the active site of calpains, thereby inhibiting these calcium-sensitive proteases . This inhibition occurs even when calpain-1 is exposed to a cysteine modifier or hydrogen peroxide .

Biochemical Pathways

Calpastatin’s inhibition of calpain activation affects several biochemical pathways. Calpain activation is a key factor in the pathophysiology of neurodegeneration, causing the activation of apoptotic machinery . By inhibiting calpain, calpastatin can prevent calpain-mediated apoptosis in degenerating neurons . Moreover, calpain activation is involved in cerebral ischemic injury, achieved by the interaction among calcium, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia .

Result of Action

The inhibition of calpain by calpastatin has several molecular and cellular effects. It prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in managing neurodegenerative diseases . Furthermore, calpastatin’s inhibition of calpain can counteract endothelial cell adaptation to inflammatory environments .

Action Environment

Environmental factors such as variations in pH, ionic strength, and oxidation can influence calpain activity and, by extension, the action of calpastatin . For instance, exposure to an oxidizing agent can promote the activation of calpain-1 when calpastatin is present . This suggests that calpastatin’s action, efficacy, and stability can be influenced by the cellular environment and the presence of other molecules .

Safety and Hazards

Calpains, which Calpastatin Peptide B27-WT inhibits, are implicated in a variety of pathological phenomena, such as ischemic injury, muscular dystrophy, diabetes, cataract, atherosclerosis, Alzheimer’s disease, and cancer . Therefore, calpains represent potential therapeutic targets for drug discovery .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)/t74-,75-,76-,77+,78+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,110-,111-,112-,113-,114-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJCOYBPXOBJMU-HSQGJUDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H230N36O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3177.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79079-11-1
Record name Calpastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079079111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.